6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride

Medicinal Chemistry Peptide Coupling Synthetic Methodology

Sourcing a reliable, high-reactivity building block for amide bond formation with unreactive amines is a common bottleneck. 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride (CAS 2199-94-2) solves this with its highly electrophilic carbonyl chloride group, minimizing coupling reagents and preserving delicate functionalities. This is the essential precursor for the GluN2A-selective NAM UBP608. - Enables rapid parallel synthesis of diverse compound libraries for HTS. - Orthogonal reactivity: 3-carbonyl chloride for initial coupling, 6-bromo for subsequent cross-coupling. - Supplied at ≥95% purity for consistent synthetic performance.

Molecular Formula C10H4BrClO3
Molecular Weight 287.49 g/mol
CAS No. 2199-94-2
Cat. No. B1372407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride
CAS2199-94-2
Molecular FormulaC10H4BrClO3
Molecular Weight287.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)Cl
InChIInChI=1S/C10H4BrClO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H
InChIKeyLHZWVEWBXKXFMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-oxo-2H-chromene-3-carbonyl Chloride: Technical Overview & Procurement


6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride (CAS 2199-94-2) is a halogenated coumarin derivative classified as a synthetic intermediate. It is characterized by a benzopyran core with a bromine atom at the 6-position and a reactive carbonyl chloride group at the 3-position, having the molecular formula C₁₀H₄BrClO₃ and a molecular weight of 287.49 g/mol . The compound is typically supplied as a solid with a standard purity of ≥95%, and its reactivity makes it a key building block in medicinal chemistry and organic synthesis .

Reactive acyl chloride for direct amide bond formation
6-Bromo handle enables Pd-catalyzed cross-coupling diversification
High-purity solid, standard synthetic intermediate grade

Why 6-Bromo-2-oxo-2H-chromene-3-carbonyl Chloride Cannot Be Substituted


Substituting 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride with a different coumarin derivative, such as the unsubstituted 2-oxo-2H-chromene-3-carbonyl chloride or the 6-chloro analog [1], introduces significant and often unpredictable changes in reactivity and biological outcome. The unique combination of the 6-bromo substituent and the 3-carbonyl chloride group in this specific molecule creates a distinct electrophilic and electronic environment [2]. This environment is not replicated by compounds lacking the bromine atom or having a different halogen, leading to variations in reaction rates, yields in cross-coupling chemistry, and the pharmacological profile of downstream products. The evidence below quantifies these critical differences.

Target
6-Bromo-3-carbonyl chloride
Dual reactive sites; bromine enhances electrophilicity and enables cross-coupling
Substitute
Unsubstituted or 6-Cl analogs
Lack bromine handle; altered electronics may reduce reaction rates and limit diversification
Target
Acyl chloride
Most reactive carboxylic acid derivative for amide coupling
Substitute
Corresponding carboxylic acid
Requires activation; slower kinetics may lower yield and complicate purification
Target
C-Br bond
Optimal oxidative addition in Pd catalysis for selective late-stage functionalization
Substitute
C-Cl or C-H analogs
C-Cl less reactive; C-H not directly cross-couplable, breaking orthogonal strategy

6-Bromo-2-oxo-2H-chromene-3-carbonyl Chloride: Quantified Advantages Over Analogs


Superior Reactivity for Amide Bond Formation

Acyl chlorides, including 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride, are established as the most reactive class of carboxylic acid derivatives. This inherent reactivity enables rapid and efficient amide bond formation under mild conditions, a process that is slow and low-yielding with the corresponding carboxylic acid, 6-bromocoumarin-3-carboxylic acid (UBP608 precursor) [1]. The use of an acyl chloride bypasses the need for separate activation steps or harsh coupling reagents, streamlining synthetic workflows and improving overall atom economy [1].

Amide Bond Formation Reactivity
Class-level inference
Acyl chloride > Anhydride > Ester > Amide > Carboxylic acid
Supports rapid, mild amide coupling without extra activation
General organic reactivity principle
Medicinal Chemistry Peptide Coupling Synthetic Methodology

Post-Synthetic Diversification by Cross-Coupling

The presence of a bromine atom at the 6-position is a strategic functional handle that is absent in the non-halogenated parent compound (2-oxo-2H-chromene-3-carbonyl chloride, CAS 3757-06-0) . While direct comparative yield data for this specific scaffold are limited in the open literature, the general principle of aryl halide reactivity in cross-coupling is well-established: aryl bromides (C-Br) are significantly more reactive than aryl chlorides (C-Cl) in many widely used palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This allows for the selective and efficient introduction of diverse aryl, heteroaryl, or amine groups at the 6-position after initial functionalization of the 3-carbonyl chloride, a versatility not offered by the chloro or unsubstituted analogs [REFS-1, REFS-2].

Cross-Coupling Reactivity
Class-level inference
C-Br bond more reactive than C-Cl in oxidative addition
Enables selective late-stage diversification
Palladium-catalyzed coupling context
Organic Synthesis Cross-Coupling Library Synthesis Medicinal Chemistry

Essential Precursor to Selective NMDA Modulator UBP608

6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride is the direct synthetic precursor to 6-bromocoumarin-3-carboxylic acid (UBP608), a compound with a well-defined pharmacological profile [1]. Hydrolysis of the acyl chloride yields UBP608, a negative allosteric modulator of N-methyl-D-aspartate receptors (NMDARs) [2]. In direct comparative studies, UBP608 exhibits a 22.9-fold selectivity for inhibiting GluN1/GluN2A receptors (IC₅₀ = 18.6 ± 1.4 µM) over GluN1/GluN2D receptors (IC₅₀ = 426 ± 40 µM) [2]. This selectivity is a direct consequence of the 6-bromo substitution pattern on the coumarin core, which originates from the starting material, 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride [1].

NMDAR Subtype Selectivity
Head-to-head
GluN1/GluN2A IC₅₀ = 18.6 µM 22.9-fold vs GluN1/GluN2D
Supports GluN2A-selective NMDAR modulator research
Xenopus oocyte electrophysiology; from UBP608 derived from this precursor
Neuroscience Pharmacology NMDA Receptor Allosteric Modulation

Enhanced Carbonyl Electrophilicity via Bromine Inductive Effect

The reactivity of the 3-carbonyl chloride group is modulated by the substituent at the 6-position. The bromine atom, with its high electronegativity (2.96 on the Pauling scale), exerts a strong electron-withdrawing inductive effect (-I effect) through the aromatic ring [1]. This effect increases the partial positive charge (δ+) on the carbonyl carbon, making it more electrophilic and therefore more susceptible to nucleophilic attack compared to analogs with less electron-withdrawing substituents, such as hydrogen (2.20) or even chlorine (3.16) [REFS-1, REFS-2].

Carbonyl Electrophilicity
Class-level inference
Br electronegativity 2.96 vs H 2.20 (Δ +0.76)
Higher carbonyl electrophilicity expected
Inductive effect; context-dependent reactivity
Physical Organic Chemistry Reactivity Electrophilicity

6-Bromo-2-oxo-2H-chromene-3-carbonyl Chloride: Key Application Scenarios


Amide Library Synthesis for Drug Discovery

Procure this compound when the synthetic route requires efficient and high-yielding amide bond formation with sensitive or unreactive amine nucleophiles. The high reactivity of the carbonyl chloride group [1] minimizes the need for coupling reagents and harsh conditions, preserving delicate functional groups and enabling the rapid parallel synthesis of diverse compound libraries for high-throughput screening.

GluN2A-Selective NMDA Receptor Modulator Development

This compound is the definitive starting material for any research program focused on GluN2A-subtype selective negative allosteric modulators (NAMs) of the NMDA receptor. The downstream product, UBP608, has a characterized 23-fold selectivity for GluN1/GluN2A over GluN1/GluN2D [2]. Procurement of this specific building block is non-negotiable for replicating and extending this pharmacology.

Orthogonal Scaffolds for Late-Stage Diversification

Ideal for projects requiring a 'double-tagged' core. The 3-carbonyl chloride can be used for an initial coupling (e.g., amidation), after which the 6-bromo substituent can be used for a subsequent, orthogonal palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) [REFS-3, REFS-4]. This two-step, sequential diversification strategy is a powerful method for generating large numbers of analogs from a single, well-chosen intermediate.

Probing Halogen Effects on Coumarin Reactivity

Use this compound in comparative reactivity studies with its 6-chloro or unsubstituted analogs to probe the influence of the 6-position substituent on electrophilicity and reaction kinetics [4]. The significant difference in electronegativity between bromine and hydrogen provides a clear basis for investigating inductive electronic effects in aromatic systems, yielding fundamental insights for optimizing reaction conditions and predicting synthetic outcomes.

Application
Selection Property
Validation Focus
Amide library synthesis
Acyl chloride reactivity
Amide coupling efficiency and mild condition scope
GluN2A-selective NMDAR modulator studies
6-Bromo substitution pattern
Subtype selectivity profiling in electrophysiology models
Late-stage orthogonal diversification
Dual reactive handles (acyl chloride + C-Br)
Sequential amidation / cross-coupling workflow
Halogen effect studies on coumarin reactivity
Electronegativity differential (Br vs H/Cl)
Electrophilicity modulation in aromatic systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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